molecular formula C12H9N3O B13122208 1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one

1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one

Cat. No.: B13122208
M. Wt: 211.22 g/mol
InChI Key: PIPPKWWQGJKXON-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . The reaction conditions are mild, and the process yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and yield.

Chemical Reactions Analysis

1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like peroxides and catalysts such as iridium complexes. The major products formed from these reactions are often functionalized imidazoquinoxaline derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of kinases, enzymes that catalyze the transfer of phosphate groups from ATP . This inhibition can disrupt cellular signaling pathways, leading to the suppression of tumor growth and other biological effects. Additionally, the compound’s antifungal activity is attributed to its ability to disrupt hyphal differentiation, spore germination, and germ tube growth .

Comparison with Similar Compounds

1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one can be compared with other imidazoquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical modifications and biological activities.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-imidazo[1,2-a]quinoxalin-1-ylethanone

InChI

InChI=1S/C12H9N3O/c1-8(16)11-6-14-12-7-13-9-4-2-3-5-10(9)15(11)12/h2-7H,1H3

InChI Key

PIPPKWWQGJKXON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C3=CC=CC=C3N=C2

Origin of Product

United States

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